Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1114627-77-8
VCID: VC6661681
InChI: InChI=1S/C26H23N5O4S/c1-35-25(34)18-7-10-20-21(16-18)28-26(36)31(24(20)33)19-8-5-17(6-9-19)23(32)30-14-12-29(13-15-30)22-4-2-3-11-27-22/h2-11,16H,12-15H2,1H3,(H,28,36)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Molecular Formula: C26H23N5O4S
Molecular Weight: 501.56

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 1114627-77-8

Cat. No.: VC6661681

Molecular Formula: C26H23N5O4S

Molecular Weight: 501.56

* For research use only. Not for human or veterinary use.

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 1114627-77-8

Specification

CAS No. 1114627-77-8
Molecular Formula C26H23N5O4S
Molecular Weight 501.56
IUPAC Name methyl 4-oxo-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C26H23N5O4S/c1-35-25(34)18-7-10-20-21(16-18)28-26(36)31(24(20)33)19-8-5-17(6-9-19)23(32)30-14-12-29(13-15-30)22-4-2-3-11-27-22/h2-11,16H,12-15H2,1H3,(H,28,36)
Standard InChI Key WDQAHSUYMLOHSU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

Introduction

The compound Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic molecule that belongs to the quinazoline class, which is known for its diverse pharmacological activities. This compound is not directly referenced in the provided search results, but its structure suggests it could be of interest in medicinal chemistry due to its quinazoline core and piperazine moiety, both of which are common in pharmaceuticals.

Synthesis

The synthesis of such compounds typically involves multi-step reactions. A common approach might include:

  • Step 1: Formation of the quinazoline core through condensation reactions.

  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution.

  • Step 3: Attachment of the pyridine ring to the piperazine.

Biological Activities

Quinazolines are known for their diverse biological activities. Compounds with similar structures have shown potential as:

  • Anticancer Agents: Inhibiting cell growth and proliferation.

  • Anti-inflammatory Agents: Reducing inflammation by inhibiting key enzymes.

  • Antiviral Agents: Interfering with viral replication mechanisms.

Research Findings

While specific research findings on this compound are not available, studies on similar quinazolines suggest promising pharmacological profiles. These compounds are often evaluated using in vitro and in vivo models to assess their efficacy and safety.

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